8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Description
8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors such as acetylcholine receptors .
Mode of Action
Tropane alkaloids typically act as competitive antagonists at their target receptors, preventing the binding of endogenous ligands and thereby modulating the activity of these receptors .
Biochemical Pathways
Tropane alkaloids are known to affect thecholinergic system . By acting as antagonists at acetylcholine receptors, they can modulate the transmission of nerve impulses in this system, potentially affecting a wide range of physiological processes.
Pharmacokinetics
The presence of a2-oxa-5-azabicyclo[2.2.1]heptane core in the molecule suggests that it may have similar ADME properties to other compounds with this structure .
Result of Action
These could include modulation of neurotransmission in the cholinergic system, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .
Properties
IUPAC Name |
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-15-2-1-10-5-14(6-11-3-4-17(15)16(10)11)23(20,21)18-8-13-7-12(18)9-22-13/h5-6,12-13H,1-4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHZFCVXSAXHAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CC5CC4CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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